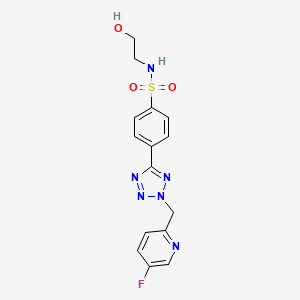
Mycobacterium Tuberculosis-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycobacterium Tuberculosis-IN-2 is a compound that has garnered significant attention in the field of tuberculosis research. This compound is specifically designed to target and inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The development of this compound represents a promising advancement in the fight against this infectious disease, particularly in the context of rising drug resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mycobacterium Tuberculosis-IN-2 involves a multi-step process that includes the preparation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the scaling up of laboratory procedures, stringent quality control measures, and adherence to regulatory standards to ensure the safety and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Mycobacterium Tuberculosis-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions employed. These products are typically characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Mycobacterium Tuberculosis-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the chemical properties and reactivity of anti-tuberculosis agents.
Biology: Researchers use this compound to investigate the biological mechanisms of tuberculosis infection and the bacterium’s response to treatment.
Medicine: The compound is a key component in the development of new therapeutic strategies for tuberculosis, particularly in the context of drug-resistant strains.
Industry: this compound is utilized in the pharmaceutical industry for the production of anti-tuberculosis drugs and related compounds.
Mecanismo De Acción
The mechanism of action of Mycobacterium Tuberculosis-IN-2 involves the inhibition of specific enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. The compound targets molecular pathways involved in cell wall synthesis, energy metabolism, and DNA replication. By disrupting these critical processes, this compound effectively inhibits the growth and proliferation of the bacterium.
Comparación Con Compuestos Similares
Isoniazid: A first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampicin: Another first-line drug that targets bacterial RNA polymerase, inhibiting RNA synthesis.
Ethambutol: A drug that interferes with cell wall synthesis by inhibiting arabinosyl transferases.
Uniqueness of Mycobacterium Tuberculosis-IN-2: this compound is unique in its ability to target multiple pathways simultaneously, reducing the likelihood of resistance development. Its broad-spectrum activity and efficacy against drug-resistant strains make it a valuable addition to the arsenal of anti-tuberculosis agents.
Propiedades
Fórmula molecular |
C15H15FN6O3S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4-[2-[(5-fluoropyridin-2-yl)methyl]tetrazol-5-yl]-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15FN6O3S/c16-12-3-4-13(17-9-12)10-22-20-15(19-21-22)11-1-5-14(6-2-11)26(24,25)18-7-8-23/h1-6,9,18,23H,7-8,10H2 |
Clave InChI |
ZADGDPAVPJLDBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN(N=N2)CC3=NC=C(C=C3)F)S(=O)(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)


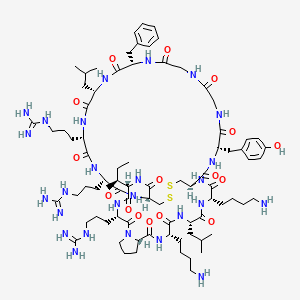

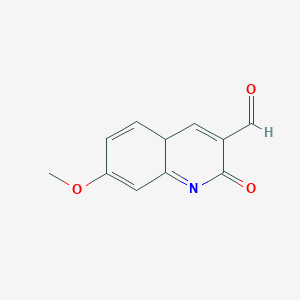
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)


![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
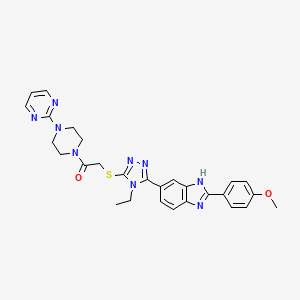
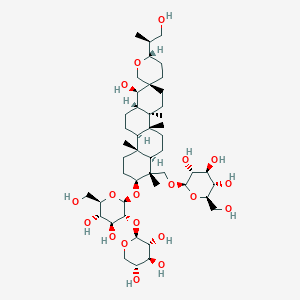
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
